molecular formula C13H18N2O5 B12589410 N-(5-Methoxy-2-nitrophenyl)-L-isoleucine CAS No. 479677-31-1

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine

Cat. No.: B12589410
CAS No.: 479677-31-1
M. Wt: 282.29 g/mol
InChI Key: AJYDHJXLHRGFPQ-UFBFGSQYSA-N
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Description

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is a compound that features a nitrophenyl group substituted with a methoxy group at the 5-position and an isoleucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine typically involves the coupling of 5-methoxy-2-nitroaniline with L-isoleucine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with Pd/C catalyst or hydrazine hydrate.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Reduction: 5-amino-2-methoxyphenyl-L-isoleucine.

    Oxidation: 5-hydroxy-2-nitrophenyl-L-isoleucine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoleucine moiety can interact with biological macromolecules such as proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-nitroaniline: Similar structure but lacks the isoleucine moiety.

    5-Methoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of an amino acid.

    N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine: Similar structure but with phenylalanine instead of isoleucine.

Uniqueness

N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is unique due to the presence of both the nitrophenyl group and the isoleucine moiety. This combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.

Properties

CAS No.

479677-31-1

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

(2S,3S)-2-(5-methoxy-2-nitroanilino)-3-methylpentanoic acid

InChI

InChI=1S/C13H18N2O5/c1-4-8(2)12(13(16)17)14-10-7-9(20-3)5-6-11(10)15(18)19/h5-8,12,14H,4H2,1-3H3,(H,16,17)/t8-,12-/m0/s1

InChI Key

AJYDHJXLHRGFPQ-UFBFGSQYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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